3-Amino-3-(2,6-difluorophenyl)propanenitrile
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Overview
Description
3-Amino-3-(2,6-difluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8F2N2 and a molecular weight of 182.17 g/mol . This compound is characterized by the presence of an amino group, a nitrile group, and two fluorine atoms attached to a phenyl ring. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
The synthesis of 3-Amino-3-(2,6-difluorophenyl)propanenitrile typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate amine and a cyanide source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Amino-3-(2,6-difluorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(2,6-difluorophenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,6-difluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Amino-3-(2,6-difluorophenyl)propanenitrile can be compared with similar compounds such as:
3-Amino-3-(2,6-difluorophenyl)propanamide: This compound has an amide group instead of a nitrile group, which affects its reactivity and applications.
3-Amino-3-(3-chloro-2,6-difluorophenyl)propanenitrile: . These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
Molecular Formula |
C9H8F2N2 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-amino-3-(2,6-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8F2N2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2 |
InChI Key |
NCBXVZAZTYIJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CC#N)N)F |
Origin of Product |
United States |
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